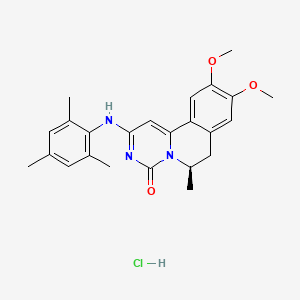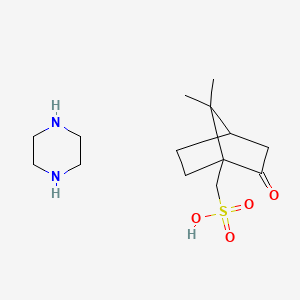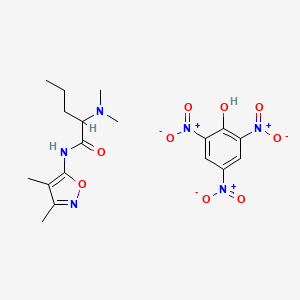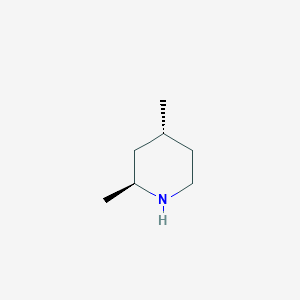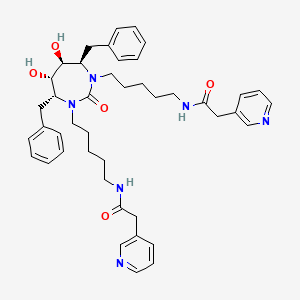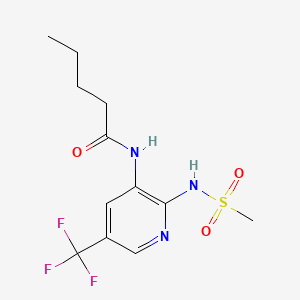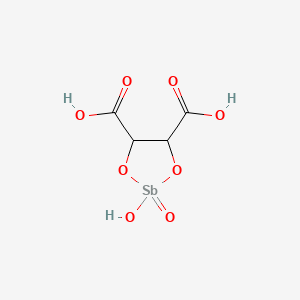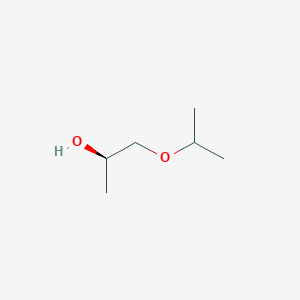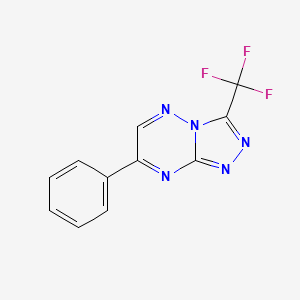
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and the presence of phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, a two-step route starting with 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The development of efficient and cost-effective production methods is crucial for its commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolo-triazine compounds .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Additionally, its unique properties make it suitable for use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- include other triazolo-triazine derivatives, such as tris(1,2,4)triazolo(1,3,5)triazine and bis(1,2,4)triazolo(4,3-b:3’,4’-f)(1,2,4,5)tetrazine .
Uniqueness: The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- lies in its specific structural features, such as the presence of phenyl and trifluoromethyl groups
Properties
CAS No. |
86869-99-0 |
|---|---|
Molecular Formula |
C11H6F3N5 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H6F3N5/c12-11(13,14)9-17-18-10-16-8(6-15-19(9)10)7-4-2-1-3-5-7/h1-6H |
InChI Key |
YBDRDIQZSKQACB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)

